molecular formula C11H7BrO2 B3029080 7-Bromo-1-naphthoic acid CAS No. 51934-39-5

7-Bromo-1-naphthoic acid

Cat. No. B3029080
CAS RN: 51934-39-5
M. Wt: 251.08 g/mol
InChI Key: OMVHZFPTYXFWFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-1-naphthoic acid is a brominated naphthoic acid derivative, which is a compound of interest in various chemical syntheses and reactions. The presence of the bromine atom on the naphthalene ring structure makes it a versatile intermediate for further chemical modifications and applications in organic synthesis.

Synthesis Analysis

The synthesis of halogenated naphthalene derivatives, such as 7-bromo-1-naphthoic acid, can be achieved through the oxidation of derivatives of dimethoxynaphthalene with chromic acid. Monobromination of dihydroxynaphthalene typically yields the 1-bromo derivative, which can be further processed to obtain the desired naphthoic acid compound . Additionally, the Ullmann coupling reaction has been utilized to create chiral diol diesters of 1-bromo-2-naphthoic acid, demonstrating the potential for inducing axial dissymmetry in the resulting compounds .

Molecular Structure Analysis

The molecular structure of brominated naphthalene compounds is characterized by the presence of a bromine atom attached to the naphthalene ring system. The exact position of the bromine atom, as well as other substituents, can significantly influence the physical and chemical properties of the molecule. For instance, the crystal structure of a related compound, 3-bromo-4,6,7-trimethoxy-2-naphthoate, has been determined to crystallize in a monoclinic space group, which provides insights into the three-dimensional arrangement of atoms within the molecule .

Chemical Reactions Analysis

Brominated naphthalenes, including 7-bromo-1-naphthoic acid, are reactive intermediates that can participate in various chemical reactions. The bromine atom can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of other functional groups. The Ullmann coupling reaction, for example, is a powerful tool for creating biaryl structures with high diastereoselectivity, as demonstrated in the synthesis of atropisomeric compounds . Reductive amination reactions have also been employed to synthesize related heterocyclic compounds, showcasing the versatility of brominated naphthalenes in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-bromo-1-naphthoic acid are influenced by its molecular structure. The presence of the bromine atom contributes to its reactivity and potential as a synthetic intermediate. The crystalline structure of related compounds provides valuable information about the intermolecular interactions and stability of these molecules. The solubility, melting point, and other physicochemical characteristics are determined by the specific substituents and their positions on the naphthalene ring system. Understanding these properties is essential for the practical application of 7-bromo-1-naphthoic acid in chemical syntheses and the development of new materials .

Scientific Research Applications

Palladium-Catalyzed Domino Heck/C-H Activation/Decarboxylation

7-Bromo-1-naphthoic acid finds application in organic synthesis, particularly in palladium-catalyzed tandem cyclizations. This process enables the assembly of complex molecular structures like dibenzoisoquinolinediones and dibenzoisoquinolinones by employing 7-Bromo-1-naphthoic acid as a coupling partner (Luo et al., 2019).

Analytical Chemistry: Determination of Thorium and Zirconium

7-Bromo-1-naphthoic acid derivatives are useful in analytical chemistry for the gravimetric determination of elements like thorium and zirconium. These compounds enable the separation of thorium from various ions and are applicable in the extraction of thorium from monazite sands (Datta, 1957).

Plant Growth Activities

In the field of agrochemistry, derivatives of 7-Bromo-1-naphthoic acid, such as halogeno-dihydro and tetrahydro-1-naphthoic acids, have been studied for their plant growth activities. This research provides insights into the effects of structural modifications on the growth-promoting properties of these compounds (Fujita et al., 1959).

Organic Synthesis: Acid Catalyzed Formation of Bonds

7-Bromo-1-naphthoic acid is utilized in organic synthesis for the preparation of various compounds. Its role as a photoacid is exploited in the synthesis of benzyl sulfides and polycyclic amines, demonstrating its versatility in creating new chemical structures (Strada et al., 2019).

Photocatalytic Protonation

The compound is also significant in photocatalysis, specifically in the protonation of silylenol ethers. The photocatalytic properties of 7-Bromo-1-naphthoic acid are harnessed using light to drive chemical reactions, highlighting its role in photochemistry (Das et al., 2016).

Safety And Hazards

While specific safety and hazard information for 7-Bromo-1-naphthoic acid is not available, general precautions for handling similar brominated organic compounds include avoiding ingestion and inhalation, avoiding contact with skin and eyes, and using only in well-ventilated areas .

properties

IUPAC Name

7-bromonaphthalene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO2/c12-8-5-4-7-2-1-3-9(11(13)14)10(7)6-8/h1-6H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVHZFPTYXFWFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)Br)C(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00291330
Record name 7-bromonaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00291330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1-naphthoic acid

CAS RN

51934-39-5
Record name 51934-39-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74919
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-bromonaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00291330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-bromonaphthalene-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A sodium hypochlorite solution was prepared by introducing chlorine gas (28 g, 0.79 mole) into a solution of NaOH (38 g) in 600 ml of ice water. Solid (7-bromo-1-naphthalenyl)ethanone (19.7 g, 0.079 mole) was added to the stirred sodium hypochlorite solution at 0° C. and then the mixture was heated on a steam bath for 1 hr. The precipitate was removed by filtration. Sodium metabisulfite (10 g) was added to the cooled (0° C.) filtrate. The mixture was adjusted to pH 5 with concentrated HCl. The precipitate was collected and dried. The collected precipitate was crystallized from boiling ethanol by the addition of water to afford 14.7 g (two crops) of the title compound; mp 227-230° C.; NMR (CDCl3) δ 7.55-8.35 (m, 5H), 9.11 (d, J=2 Hz, 1H); IR (CHCl3) 2800, 1672, 1609, 1683, 1668 cm-1.
Quantity
28 g
Type
reactant
Reaction Step One
Name
Quantity
38 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
19.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-1-naphthoic acid
Reactant of Route 2
7-Bromo-1-naphthoic acid
Reactant of Route 3
7-Bromo-1-naphthoic acid
Reactant of Route 4
Reactant of Route 4
7-Bromo-1-naphthoic acid
Reactant of Route 5
7-Bromo-1-naphthoic acid
Reactant of Route 6
Reactant of Route 6
7-Bromo-1-naphthoic acid

Citations

For This Compound
2
Citations
E Reistad - 2019 - lup.lub.lu.se
… We propose to convert commercially available 7-bromo-1-naphthoic acid into 7-bromo-1… Possible strategy for formation of 7-bromo-1-naphthoic acid chloride from the corresponding …
Number of citations: 0 lup.lub.lu.se
SF Giardina, DS Werner, M Pingle… - Journal of Medicinal …, 2020 - ACS Publications
… 7-Bromo-1-naphthoic acid methyl ester was synthesized … 7-bromo-1-naphthoic acid) from Step 2 was refluxed in methanol with catalytic H 2 SO 4 to generate 7-bromo-1-naphthoic acid …
Number of citations: 28 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.